molecular formula C3H5NO2 B1651597 Nitrocyclopropane CAS No. 13021-02-8

Nitrocyclopropane

Cat. No.: B1651597
CAS No.: 13021-02-8
M. Wt: 87.08 g/mol
InChI Key: SYSLARHICMEYEQ-UHFFFAOYSA-N
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Description

Nitrocyclopropane is a chemical compound characterized by a three-membered ring structure with a nitro group (-NO2) attached to one of the carbon atoms

Synthetic Routes and Reaction Conditions:

  • Nitration of Cyclopropane: One common method involves the nitration of cyclopropane using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs under controlled temperature conditions to prevent excessive decomposition.

  • Halogenation and Subsequent Nitration: Another approach involves the halogenation of cyclopropane to form a halocyclopropane intermediate, which is then nitrated to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitroso derivatives and oximes.

  • Reduction: Reduction of this compound can lead to the formation of aminocyclopropanecarboxylic acids, which are valuable intermediates in organic synthesis.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, oximes, and other oxidized products.

  • Reduction: Aminocyclopropanecarboxylic acids and other reduced derivatives.

  • Substitution: Substituted cyclopropanes with various functional groups.

Scientific Research Applications

Nitrocyclopropane has found applications in several scientific research areas:

  • Energetic Materials: Due to its high energy content, this compound is used in the development of explosives and propellants.

  • Pharmaceuticals: this compound derivatives are explored for their potential biological activity, including the synthesis of aminocyclopropanecarboxylic acids, which are used in drug development.

  • Organic Synthesis: this compound serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of various functionalized compounds.

Mechanism of Action

The mechanism by which nitrocyclopropane exerts its effects depends on the specific application:

  • Energetic Materials: The high energy release upon decomposition is attributed to the strained ring structure and the presence of the nitro group, which facilitates rapid breakdown and energy release.

  • Pharmaceuticals: The biological activity of this compound derivatives is often linked to their interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Nitrocyclopropane is compared with other similar compounds, such as nitroethane, nitromethane, and nitropropane:

  • Nitroethane: Similar in structure but with a two-carbon chain, nitroethane is less strained and has different reactivity and applications.

  • Nitromethane: A simpler nitro compound with a single carbon atom, nitromethane is used in different chemical reactions and has distinct properties.

  • Nitropropane: With a three-carbon chain, nitropropane shares some similarities with this compound but exhibits different chemical behavior due to the absence of ring strain.

Properties

IUPAC Name

nitrocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-4(6)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSLARHICMEYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512911
Record name Nitrocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13021-02-8
Record name Nitrocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nitrocyclopropane
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Nitrocyclopropane
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Nitrocyclopropane
Reactant of Route 4
Nitrocyclopropane
Reactant of Route 5
Nitrocyclopropane
Reactant of Route 6
Nitrocyclopropane

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